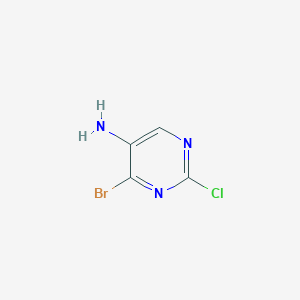

4-Bromo-2-chloropyrimidin-5-amine

Description

Significance of Pyrimidine (B1678525) Derivatives as Core Heterocyclic Scaffolds in Organic Synthesis

Pyrimidine and its derivatives are fundamental heterocyclic compounds that are extensively utilized in the fields of medicine and agriculture. guidechem.com These compounds form the core structure of numerous biologically active molecules, exhibiting a broad spectrum of activities, including insecticidal, fungicidal, herbicidal, antiviral, and anticancer properties. guidechem.com The versatility of the pyrimidine scaffold has made the design, synthesis, and biological activity research of its derivatives a highly active area in the study of heterocyclic compounds. guidechem.commdpi.com

The Unique Role of Halogen and Amine Functionalities in Pyrimidine Reactivity

The presence of halogen and amine groups on the pyrimidine ring significantly influences its chemical reactivity. Halogens, being electronegative, can act as leaving groups in nucleophilic substitution reactions, a common strategy for introducing diverse functionalities onto the pyrimidine core. mdpi.comresearchgate.net The amine group, on the other hand, can be a site for further chemical modification or can influence the electronic properties of the ring, thereby affecting its reactivity and biological interactions. gre.ac.uk The interplay between these functional groups allows for a high degree of molecular diversity in the synthesized compounds. chemimpex.com

Historical Context of Halogenated Aminopyrimidine Research and Development

The study of halogenated pyrimidines has a history rooted in the quest for new therapeutic agents. Early research focused on the direct halogenation of aminopyrimidines. For instance, a method was developed to improve the yield of 5-halogeno-2-aminopyrimidines by conducting the halogenation in the presence of carbonates, oxides, or phosphates of certain metals like calcium, barium, and magnesium. google.com This highlights the long-standing interest in optimizing the synthesis of these valuable building blocks. Over the years, research has expanded to explore a wide range of halogenated aminopyrimidine derivatives and their applications.

Overview of Research Trajectories for 4-Bromo-2-chloropyrimidin-5-amine and Related Structural Motifs

Current research involving this compound and its analogs is largely driven by its utility as a key intermediate in the synthesis of targeted therapies, particularly in oncology. guidechem.com For example, it is a crucial component in the synthesis of Palbociclib, a cyclin-dependent kinase inhibitor used in the treatment of certain types of breast cancer. innospk.com Research is ongoing to develop more efficient synthetic routes for this compound and to explore its use in creating novel bioactive molecules. guidechem.comresearchgate.net The structural motif of a halogenated aminopyrimidine is a recurring theme in the development of kinase inhibitors and other therapeutic agents. mdpi.comresearchgate.net

Chemical Profile of this compound

The compound this compound is characterized by the following identifiers and properties:

| Property | Value |

| CAS Number | 205672-25-9 sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C4H3BrClN3 sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 208.44 g/mol sigmaaldrich.comsynquestlabs.com |

| Appearance | White to off-white solid chemimpex.com |

| Melting Point | 127.3-128.4 °C guidechem.comsigmaaldrich.com |

| Boiling Point (Predicted) | 315.5±37.0 °C guidechem.com |

| Density (Predicted) | 1.834±0.06 g/cm3 guidechem.com |

Synthesis and Characterization

The synthesis of this compound has been approached through various methods. One common route involves the use of 5-bromo-2,4-dichloropyrimidine (B17362) as a starting material, which is then reacted with ammonia (B1221849). guidechem.com This method is favored for its mild reaction conditions and the ready availability of the starting materials, making it suitable for industrial production. guidechem.com Another reported synthesis involves the reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid. nih.gov

The structural characterization of this compound has been confirmed through various spectroscopic and analytical techniques. The molecular formula is established as C4H3BrClN3. sigmaaldrich.comsynquestlabs.com X-ray crystallography studies have revealed that the pyrimidine ring is essentially planar. nih.gov In the crystal structure, molecules are linked into dimers by hydrogen bonds. nih.gov

Interactive Data Tables

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloropyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBDSKYIICCEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266119-47-4 | |

| Record name | 4-bromo-2-chloropyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Chloropyrimidin 5 Amine

Established Synthetic Pathways and Precursors

The foundational approaches to synthesizing 4-bromo-2-chloropyrimidin-5-amine rely on well-established principles of heterocyclic chemistry, including ring formation, nucleophilic substitution, and halogenation.

A more efficient and commonly employed strategy for synthesizing this compound is through the derivatization of a pre-halogenated pyrimidine (B1678525). The key precursor for this method is 5-bromo-2,4-dichloropyrimidine (B17362). This starting material offers two reactive sites for nucleophilic aromatic substitution (SNAr), the chlorine atoms at positions C2 and C4.

The synthesis proceeds via a regioselective amination reaction. The chlorine atom at the C4 position of the pyrimidine ring is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This difference in reactivity allows for the selective introduction of an amino group at C4. By treating 5-bromo-2,4-dichloropyrimidine with ammonia (B1221849), the amino group preferentially displaces the C4-chloro substituent. guidechem.com The reaction is typically carried out by stirring and refluxing the mixture for several hours. guidechem.com

This selective substitution yields the desired 4-amino-5-bromo-2-chloropyrimidine (B1273702). The process benefits from mild reaction conditions and readily available starting materials. guidechem.com A similar reaction, substituting cyclopentylamine (B150401) for ammonia, yields 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, further demonstrating the robust regioselectivity of amination at the C4 position. chemicalbook.com Another reported synthesis involves the reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid to produce the target amine with a high yield of 90%. nih.govresearchgate.net

Table 1: Synthesis via Derivatization of Halogenated Pyrimidines

| Starting Material | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine | Ammonia | This compound | Regioselective amination at C4 | guidechem.com |

| 5-bromo-2-chloro-4-nitropyrimidine | Stannous chloride dihydrate / HCl | This compound | Reduction of nitro group | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Direct halogenation represents an alternative synthetic route where the halogen atoms are introduced onto a pre-formed pyrimidine-5-amine scaffold. digitellinc.com While less commonly reported for this specific molecule, the principles of direct halogenation are well-established in pyrimidine chemistry. These reactions typically employ electrophilic halogenating agents such as N-halosuccinimides (NCS, NBS) to install chlorine or bromine atoms onto the electron-rich pyrimidine ring. elsevierpure.comgoogle.com

For instance, a general method for the C-5 halogenation of pyrimidines has been developed using N-halosuccinimides in an ionic liquid medium, which can be a green and efficient alternative. elsevierpure.com Another strategy involves a reaction sequence of pyrimidine ring-opening to form an acyclic aza-Zincke imine intermediate, which then undergoes halogenation under mild conditions before ring-closing. digitellinc.com These methods highlight potential pathways for the direct functionalization of a 2-chloropyrimidin-5-amine precursor, although they may present challenges in controlling regioselectivity to obtain the specific 4-bromo isomer.

Optimization of Reaction Conditions and Process Efficiency

To maximize yield and purity while minimizing costs and environmental impact, the optimization of reaction parameters such as solvent, temperature, and pressure is crucial.

The choice of solvent plays a critical role in the amination of halogenated pyrimidines, influencing reaction rates and the formation of byproducts. While organic solvents like ethanol, isopropanol (B130326) (2-PrOH), dimethylformamide (DMF), and dioxane are commonly used, recent studies have highlighted the benefits of using water. chemicalbook.comnih.gov

In acid-promoted aminations of related chloropyrimidines, water has been shown to afford higher reaction rates compared to several organic solvents. nih.govacs.org The use of water can improve safety and lower process costs. However, it is important to control the amount of acid catalyst, as higher concentrations can promote competing solvolysis (hydrolysis) of the chloro-substituent, reducing the yield of the desired amine. nih.govacs.org For highly lipophilic and crystalline compounds, 2-PrOH may be a more suitable solvent. nih.gov In the synthesis of a related N-cyclopentyl derivative, dioxane was used as the solvent at room temperature, leading to a quantitative yield. chemicalbook.com The optimal solvent choice is therefore a balance between reactant solubility, reaction rate, and suppression of side reactions.

Table 2: Solvent Effects in Amination of Chloro-pyrimidines

| Solvent | Conditions | Outcome | Reference |

|---|---|---|---|

| Water | Acid-promoted | Higher reaction rate, potential for hydrolysis | nih.govacs.org |

| Ethanol (EtOH) | Acid-catalyzed | Slower rate than water, formation of ethoxy-byproduct | nih.govacs.org |

| Isopropanol (2-PrOH) | Acid-promoted | Good for highly lipophilic substrates | nih.gov |

| Dioxane | Room Temperature | High yield for amination with cyclopentylamine | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Temperature is a key parameter for controlling the kinetics and selectivity of both halogenation and nucleophilic substitution reactions.

Halogenation: Bromination reactions, such as those using N-bromo-succinimide, are often initiated at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and prevent non-selective or multiple halogenations. google.com

Chlorination: The conversion of a hydroxyl group to a chlorine atom using reagents like phosphorus oxychloride often requires elevated temperatures. For example, the synthesis of 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxy-5-bromopyrimidine is conducted by heating at 80-85 °C for several hours. chemicalbook.com

Amination: Nucleophilic substitution reactions with ammonia or other amines are frequently performed at reflux temperatures to ensure a sufficient reaction rate. A typical procedure for the amination of 5-bromo-2,4-dichloropyrimidine involves refluxing for 3-5 hours. guidechem.com Conversely, some aminations can proceed efficiently at room temperature, as seen in the synthesis using cyclopentylamine in dioxane. chemicalbook.com The reduction of a nitro group to an amine can also require careful temperature control, with one procedure specifying cooling to 273 K (0 °C). nih.govresearchgate.net

Pressure is generally maintained at atmospheric levels for these syntheses. However, in reactions involving volatile reagents or solvents at elevated temperatures, a sealed reaction vessel may be used to maintain pressure and prevent their loss, ensuring the reaction proceeds to completion.

Catalyst Selection and Loading for Enhanced Synthetic Outcomes

The synthesis of this compound and its analogs often involves the regioselective amination of a dihalopyrimidine precursor. The choice of catalyst and its loading are critical parameters that significantly influence the reaction's efficiency, yield, and purity of the final product. While a catalyst-free approach for the amination of some activated chloropyrimidines is possible, the use of transition metal catalysts, particularly palladium-based systems, has been shown to be highly effective for a broader range of substrates, including less reactive ones.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in this context. The selection of the appropriate ligand for the palladium catalyst is paramount for achieving high regioselectivity and yield. For the amination of polychloropyrimidines, dialkylbiarylphosphine ligands have demonstrated high efficiency. The catalyst loading is another crucial factor to optimize. While higher catalyst loadings (e.g., 0.5 – 4 mol% Pd) can be effective for challenging substrates, lower loadings are desirable for economic and environmental reasons. For instance, in the coupling of some aryl halides, catalyst loadings as low as 0.05 mol % Pd have been reported to be efficient.

A hypothetical study on the palladium-catalyzed amination of a dihalopyrimidine to produce an aminopyrimidine could involve screening different palladium sources and ligands. The results of such a study could be tabulated to compare the effectiveness of different catalytic systems.

Table 1: Hypothetical Screening of Catalysts for Amination of a Dihalopyrimidine

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | t-BuOH | 80 | 88 |

| 4 | Pd₂(dba)₃ (0.5) | BrettPhos (1.5) | LHMDS | THF | 90 | 95 |

This table is a hypothetical representation and does not reflect actual experimental data for the synthesis of this compound.

Advanced Synthetic Techniques and Scalability Studies

The development of efficient and scalable synthetic routes is a primary focus in the pharmaceutical industry. For the production of this compound, advanced manufacturing technologies are being explored to improve safety, efficiency, and sustainability.

Flow Chemistry and Continuous Processing Approaches for Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch processes. These advantages include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and seamless integration of reaction and purification steps.

The synthesis of heterocyclic compounds, including pyrimidine derivatives, is an area where flow chemistry has shown considerable promise. For the synthesis of this compound, a continuous flow process could involve pumping a solution of the dihalopyrimidine precursor and the aminating agent through a heated reactor coil or a packed-bed reactor containing a supported catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

While specific examples of the flow synthesis of this compound are not extensively reported in publicly available literature, the principles of flow chemistry are readily applicable. The translation of a batch process to a continuous one would require careful optimization of flow rates, reactor design, and solvent choice to ensure efficient mixing and reaction kinetics.

Stereoselective Synthesis Considerations for Chiral Derivatives (if applicable)

The core structure of 4-

Chemical Transformations and Derivatization of 4 Bromo 2 Chloropyrimidin 5 Amine

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4-bromo-2-chloropyrimidin-5-amine. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the two halogen atoms, facilitates the attack of nucleophiles. The regioselectivity of these reactions is a key aspect, often allowing for the stepwise modification of the molecule.

Selective Replacement of Bromine and Chlorine with Various Nucleophiles

The two halogen atoms on the pyrimidine ring, bromine at C4 and chlorine at C2, exhibit different reactivities towards nucleophiles. Generally, in pyrimidine systems, the C4 position is more susceptible to nucleophilic attack than the C2 position. This selectivity is well-documented for various 2,4-dihalopyrimidines and allows for controlled, stepwise functionalization. mdpi.comrsc.org

For instance, in the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with cyclopentylamine (B150401), the substitution occurs selectively at the more reactive C4 position, yielding 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. chemicalbook.com This principle of higher reactivity at C4 can be applied to this compound, where nucleophiles like primary or secondary amines are expected to preferentially displace the chlorine atom at the C2 position, as the C4 position is blocked by the amino group's tautomeric form or other electronic effects. However, the typical reactivity order can be influenced by reaction conditions and the nature of the nucleophile.

The reaction with various nucleophiles leads to a diverse set of derivatives. For example, treatment with amines, alkoxides, or thiolates results in the corresponding amino, ether, or thioether pyrimidines. The conditions for these substitutions can be tailored to favor the replacement of one halogen over the other, providing a powerful tool for building molecular complexity.

| Nucleophile | Typical Reaction Product | Reference |

|---|---|---|

| Primary/Secondary Amines (e.g., Cyclopentylamine) | Substituted 2-amino-4-bromopyrimidines | chemicalbook.com |

| Alkoxides (e.g., Sodium Ethoxide) | 2-Alkoxy-4-bromopyrimidines | acs.org |

| Thiolates (e.g., Sodium Thiophenoxide) | 2-Thioether-4-bromopyrimidines | rsc.org |

Mechanistic Studies of Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The mechanism of nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines generally proceeds through a two-step addition-elimination pathway. libretexts.org This process involves the initial attack of the nucleophile on the electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.orgchemrxiv.org This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and potentially onto electron-withdrawing substituents. libretexts.org

In the second step, the leaving group (a halide ion) is eliminated, which restores the aromaticity of the pyrimidine ring and yields the final substitution product. libretexts.org The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition, depending on the specific reactants and conditions.

Recent studies on other aromatic systems suggest that the SNAr mechanism can exist on a continuum between a stepwise process (with a distinct intermediate) and a concerted one, where bond formation and bond-breaking occur in a single transition state. researchgate.netnih.gov For pyrimidine systems, the presence of activating groups and the nature of the nucleophile and leaving group are critical factors influencing the precise mechanistic pathway. nih.gov

Synthesis of Pyrimidinyl Ethers, Thioethers, and Amines

The synthesis of pyrimidinyl ethers, thioethers, and amines from this compound is a direct application of the SNAr reaction.

Pyrimidinyl Ethers: These compounds are typically prepared by reacting the halo-pyrimidine with an alcohol in the presence of a base, or with a pre-formed sodium or potassium alkoxide. For example, reacting a chloropyrimidine with a solution of sodium in ethylene (B1197577) glycol at elevated temperatures yields the corresponding ethylene glycol ether derivative. acs.org This method is used in the synthesis of complex molecules like the endothelin receptor antagonist Macitentan. google.com

Pyrimidinyl Thioethers: The synthesis of thioethers is achieved by treating the halo-pyrimidine with a thiol or a thiolate salt. For instance, reacting a chloropyrimidine with S-methylisothiourea hemisulfate in the presence of a base like sodium methoxide (B1231860) can produce the corresponding methylthio-pyrimidine. google.com These thioethers can be further oxidized to sulfoxides or sulfones, which are themselves valuable intermediates. google.com

Pyrimidinyl Amines: The introduction of an amino group is readily accomplished by reacting the halo-pyrimidine with ammonia (B1221849) or a primary or secondary amine. guidechem.commdpi.com These reactions are often carried out in a suitable solvent like dioxane and may not require heating, proceeding efficiently at room temperature. chemicalbook.com The resulting amino-pyrimidines are key scaffolds in medicinal chemistry. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic possibilities for functionalizing this compound. nih.gov The differential reactivity of the C-Br and C-Cl bonds is exploited to achieve selective couplings.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation at Pyrimidine Positions

The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. libretexts.orgmdpi.com

When applied to this compound, the Suzuki coupling is expected to occur selectively at the C-Br bond. The general reactivity order for halides in palladium-catalyzed couplings is I > Br > OTf >> Cl. libretexts.orguwindsor.ca This allows for the introduction of aryl or heteroaryl groups at the C4 position while leaving the C2-Cl bond intact for subsequent transformations.

A typical Suzuki-Miyaura reaction involves a palladium(0) catalyst, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent system like dioxane/water or DMF. nih.govmdpi.com

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Aryl-2-chloro-pyrimidin-5-amine | mdpi.com |

| This compound | Heteroarylboronic acid | XPhosPdG2 / K₂CO₃ | 4-Heteroaryl-2-chloro-pyrimidin-5-amine | nih.gov |

| This compound | Vinylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 4-Vinyl-2-chloro-pyrimidin-5-amine | libretexts.org |

Sonogashira Coupling for Introduction of Alkynyl Moieties

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. wikipedia.orgnih.gov Copper-free protocols have also been developed. nih.govlibretexts.org

Similar to the Suzuki coupling, the Sonogashira reaction on this compound demonstrates high selectivity for the more reactive C-Br bond over the C-Cl bond. This allows for the regioselective synthesis of 4-alkynyl-2-chloropyrimidin-5-amines. These alkynyl-substituted pyrimidines are valuable intermediates, as the alkyne moiety can participate in further reactions, such as cycloadditions, to build more complex heterocyclic systems.

The reaction is generally carried out under mild, often room temperature, conditions. The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields and selectivity. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination for Diverse Amine Substituents

The Buchwald-Hartwig amination stands as a powerful and widely utilized method for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction has proven to be exceptionally effective for the amination of aryl halides, including the structurally related this compound. wikipedia.orgorganic-chemistry.org The reaction's broad substrate scope allows for the introduction of a diverse range of primary and secondary amines, leading to the synthesis of novel N-substituted pyrimidine derivatives. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. libretexts.org This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the palladium(0) catalyst. libretexts.org

Table 1: Examples of Buchwald-Hartwig Amination with this compound Analogues

| Amine Reactant | Catalyst System | Base | Solvent | Product | Reference |

| Secondary Aliphatic Amines | Pd(0)/Ligand | LiHMDS | Toluene | C4-aminated product | acs.org |

| Aromatic Amines | None (uncatalyzed) | - | - | C4-aminated product | acs.org |

| Ammonia Equivalents | Pd(dba)₂/Josiphos | NaOtBu | Toluene | Primary arylamines | organic-chemistry.org |

| Lithium bis(trimethylsilyl)amide | Pd(dba)₂/BINAP | NaOtBu | Toluene | Primary arylamines | organic-chemistry.org |

This table presents examples of amination reactions on similar dichloropyrimidine systems, illustrating the potential for diverse amine substituents.

Ligand and Catalyst System Design for Enhanced Coupling Efficiency

For the amination of substrates like this compound, the choice of ligand can significantly influence the reaction's outcome. Early generations of catalysts, often employing monodentate phosphine ligands like P(o-tolyl)₃, were effective for some couplings but had limitations. wikipedia.org The advent of bulky, electron-rich biaryl phosphine ligands, developed by the Buchwald group, revolutionized the field. sigmaaldrich.com These ligands, such as XPhos, SPhos, and RuPhos, are designed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and broader substrate compatibility. sigmaaldrich.com

The choice of palladium precursor is also crucial. While Pd(dba)₂ and Pd(OAc)₂ are commonly used, pre-formed palladium-ligand complexes, known as precatalysts, often offer improved stability and reactivity. sigmaaldrich.com These precatalysts are designed to readily generate the active Pd(0) species in situ. sigmaaldrich.com Furthermore, the selection of the base and solvent system is tailored to the specific substrates and catalyst used to optimize the reaction conditions. libretexts.org

Table 2: Generations of Buchwald-Hartwig Catalyst Systems

| Catalyst Generation | Ligand Type | Key Features |

| First Generation | Monodentate phosphines (e.g., P(o-tolyl)₃) | Effective for secondary amines and some aryl bromides. wikipedia.org |

| Second Generation | Bidentate phosphines (e.g., BINAP, DPPF) | Broader scope, including primary amines. wikipedia.org |

| Third & Fourth Generation | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | High reactivity, stability, and wide substrate scope. sigmaaldrich.com |

Functionalization and Reactions Involving the Amine Group

The primary amino group at the 5-position of this compound offers a rich platform for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Sulfonylation of the 5-Amino Functionality

The 5-amino group readily undergoes acylation, alkylation, and sulfonylation reactions. For instance, acylation with various acid chlorides can introduce acyl substituents. researchgate.net Similarly, sulfonylation with sulfonyl chlorides, such as 4-methyl-benzenesulfonyl chloride, has been reported to yield the corresponding sulfonamide derivatives. researchgate.net Alkylation of the amino group can also be achieved, for example, with allyl bromide to produce N-allyl-5-bromo-2-chloropyrimidin-4-amine. bldpharm.com

Formation of Schiff Bases and Imine Derivatives

The reaction of the 5-amino group with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. eijppr.com This reaction typically proceeds through the initial formation of a carbinolamine intermediate, which then undergoes dehydration to yield the C=N double bond of the imine. eijppr.comnih.gov The formation of Schiff bases can be a crucial step in the synthesis of more complex heterocyclic systems. eijppr.com

Cyclization Reactions Involving the Amino Group for Fused Heterocycles

The amino group, in conjunction with the adjacent bromo substituent, provides a strategic handle for constructing fused heterocyclic systems. These cyclization reactions often involve an initial functionalization of the amino group followed by an intramolecular reaction. For example, the formation of fused pyrimidine bicycles can be achieved through various cyclization strategies. researchgate.net

Reductions and Other Functional Group Transformations

Beyond reactions at the halogen and amine positions, other functional group transformations can be performed on this compound and its derivatives. One notable reaction is the reduction of a nitro group to an amine. In a related synthesis, 5-bromo-2-chloro-4-nitropyrimidine was reduced to 5-bromo-2-chloropyrimidin-4-amine using stannous chloride dihydrate in hydrochloric acid. nih.govresearchgate.net This demonstrates the feasibility of introducing the amino group at a late stage in a synthetic sequence.

Chemoselective Reduction of the Pyrimidine Ring or Substituents

The reduction of this compound offers several pathways for derivatization, including the selective removal of halogen substituents or the saturation of the pyrimidine ring. The presence of both bromine and chlorine atoms presents a challenge in achieving chemoselectivity, as the C-Br bond is generally more susceptible to reduction than the C-Cl bond.

Catalytic hydrogenation is a common method for the dehalogenation of halopyrimidines. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the outcome of the reaction. For instance, palladium on carbon (Pd/C) is a widely used catalyst for the removal of halogens. In the case of dihalopyrimidines, the selectivity of dehalogenation can often be controlled. It is generally observed that the C-Br bond is more readily cleaved than the C-Cl bond under catalytic hydrogenation conditions. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

A specific example of chemoselective dehalogenation has been demonstrated in a photocatalytic system. Selective debromination of 4-bromo-2-chloro-5-fluorobenzoic acid was achieved with high efficiency, leaving the chloro and fluoro substituents intact. researchgate.net This suggests that similar selectivity could be achievable for this compound, allowing for the targeted synthesis of 2-chloro-pyrimidin-5-amine.

While the reduction of the pyrimidine ring itself is less commonly reported for this specific substrate, catalytic hydrogenation under more forcing conditions, such as higher hydrogen pressure or the use of more active catalysts like rhodium on alumina, could potentially lead to the saturation of the pyrimidine ring to afford dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. However, this would likely be accompanied by dehalogenation.

A related transformation involves the reduction of a nitro group to an amine on a similar pyrimidine core. For example, 5-bromo-2-chloro-4-nitropyrimidine has been successfully reduced to 5-bromo-2-chloropyrimidin-4-amine using stannous chloride dihydrate in hydrochloric acid. nih.gov This demonstrates the feasibility of chemoselective reduction of a substituent without affecting the halogen atoms on the pyrimidine ring.

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Selective Debromination | Photocatalysis (e.g., with a suitable photosensitizer and light source) | 2-Chloropyrimidin-5-amine | Based on analogy with similar substrates, high selectivity for C-Br bond cleavage is expected. researchgate.net |

| General Dehalogenation | H₂, Pd/C, base (e.g., Et₃N or NaOH), solvent (e.g., EtOH or THF) | Pyrimidin-5-amine | Stepwise removal of halogens is likely, with debromination occurring first. |

| Nitro Group Reduction (on related substrate) | SnCl₂·2H₂O, HCl | Corresponding amine | Demonstrates chemoselectivity in reducing a substituent without affecting halogens. nih.gov |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange reactions are powerful tools for the functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the presence of two different halogens offers the potential for regioselective metalation. The general reactivity trend for halogen-metal exchange is I > Br > Cl, suggesting that the bromine atom at the C4-position would be preferentially exchanged over the chlorine atom at the C2-position. wikipedia.org

The use of organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures is a common method for effecting lithium-halogen exchange. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. However, the presence of the acidic amino group in this compound complicates this transformation, as organolithium reagents are also strong bases and can deprotonate the amine.

A more suitable approach for substrates bearing acidic protons is the use of a combination of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), followed by an organolithium reagent. nih.gov This method first involves the deprotonation of the acidic proton by the Grignard reagent, forming a magnesium salt which is less reactive towards the organolithium reagent. Subsequent addition of the organolithium reagent then facilitates the halogen-metal exchange. This protocol has been shown to be effective for bromoheterocycles containing acidic N-H protons, enabling selective bromine-metal exchange. nih.gov

Following the halogen-metal exchange, the resulting organometallic species can be trapped with a variety of electrophiles. For example, quenching with carbon dioxide (CO₂) would yield a carboxylic acid, while reaction with an aldehyde or ketone would afford the corresponding alcohol. Other electrophiles such as alkyl halides, disulfides, and silyl (B83357) chlorides can also be employed to introduce further diversity.

The formation of a Grignard reagent directly from this compound by reaction with magnesium metal is also a possibility. Generally, the reactivity of organic halides towards magnesium follows the order I > Br > Cl. Thus, the formation of the Grignard reagent would be expected to occur at the C4-position. The resulting pyrimidinyl Grignard reagent could then be used in subsequent cross-coupling reactions or additions to carbonyl compounds. researchgate.net

| Reaction | Reagents and Conditions | Intermediate | Potential Quenching Electrophiles | Final Product |

|---|---|---|---|---|

| Lithium-Halogen Exchange | 1. i-PrMgCl, THF; 2. n-BuLi, low temperature (e.g., -78 °C) | 4-Lithio-2-chloro-5-(magnesylamino)pyrimidine | CO₂, RCHO, R₂CO, RX, RSSR, R₃SiCl | 4-Substituted-2-chloropyrimidin-5-amine |

| Grignard Reagent Formation | Mg, THF | 4-(Magnesiobromo)-2-chloropyrimidin-5-amine | - | Used in situ for further reactions |

Oxidative Transformations of the Pyrimidine Core

The oxidation of the pyrimidine core of this compound can lead to the formation of N-oxides or potentially to the degradation of the ring, depending on the oxidant and reaction conditions. The presence of the electron-donating amino group is expected to activate the pyrimidine ring towards electrophilic attack, including oxidation.

It is important to note that the oxidation of aminopyrimidines can sometimes lead to oxidative degradation of the pyrimidine ring. The stability of the pyrimidine ring under oxidative conditions is dependent on the specific substituents and the strength of the oxidizing agent. In some cases, ring-opening products have been observed. uni-muenchen.de Therefore, careful control of the reaction conditions is crucial to favor the desired N-oxidation over degradation.

| Transformation | Reagent | Potential Product | Notes |

|---|---|---|---|

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 4-Bromo-2-chloro-5-aminopyrimidine 1-oxide | Regioselectivity is directed by the amino group, but the reaction may be sluggish due to the deactivating halogens. |

| Ring Degradation | Stronger oxidizing agents or harsh conditions | Various ring-opened products | A potential side reaction, especially with potent oxidants. uni-muenchen.de |

Role of 4 Bromo 2 Chloropyrimidin 5 Amine As a Versatile Synthetic Intermediate

Application as a Scaffold for Designing Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the pyrimidine (B1678525) ring of 4-bromo-2-chloropyrimidin-5-amine makes it an ideal scaffold for synthesizing fused heterocyclic systems. These systems are often bioisosteres of naturally occurring purines and are central to the development of novel therapeutic agents.

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, known for its role in a multitude of biologically active compounds, particularly kinase inhibitors. nih.gov The synthesis of this bicyclic system can be efficiently achieved starting from this compound. A common strategy involves the reaction of the starting pyrimidine with hydrazine (B178648). In this reaction, the more labile chlorine atom at the C2 position is displaced by the hydrazine nucleophile. The resulting 2-hydrazinyl intermediate can then undergo intramolecular cyclization, often facilitated by a one-carbon synthon like an orthoester, to form the pyrazole (B372694) ring fused to the pyrimidine core. This sequence provides a direct route to substituted pyrazolo[3,4-d]pyrimidines, which are valuable precursors for further chemical modification.

Similarly, the triazolopyrimidine scaffold, another important heterocycle with a broad range of pharmacological activities including antimicrobial and anti-tubercular properties, can be synthesized from this compound. nih.govrjpbr.com One established method involves the diazotization of the 5-amino group, followed by an intramolecular cyclization to form the fused triazole ring. Alternatively, reaction sequences involving hydrazine can also lead to the formation of triazolopyrimidines, showcasing the versatility of this starting material in constructing diverse fused nitrogen-containing heterocycles. nih.gov

Table 1: Synthesis of Fused Heterocycles from this compound This table is a representative example of synthetic pathways.

| Starting Material | Reagent(s) | Product Scaffold | Application Area |

|---|---|---|---|

| This compound | 1. Hydrazine hydrate2. Triethyl orthoformate | Pyrazolo[3,4-d]pyrimidine | Kinase Inhibitor Synthesis |

While this compound is extensively used for creating fused planar heterocyclic systems, its application as a building block for more complex three-dimensional structures like bridged and spirocyclic pyrimidine compounds is not as widely documented in current scientific literature. The synthesis of such compounds typically requires bifunctional reagents that can react at two positions on the pyrimidine ring or its substituents to form a new cyclic system, either by bridging two atoms of the existing ring or by creating a spiro center. The inherent reactivity of the functional groups on this compound theoretically allows for such transformations, but specific, well-established protocols for these complex syntheses are not prominently reported.

Utility in Medicinal Chemistry Precursor Synthesis

The pyrimidine ring is a cornerstone of numerous pharmaceuticals, and this compound serves as a critical starting material for many precursors in medicinal chemistry. Its utility stems from its ability to be selectively modified to introduce a wide array of pharmacophoric features necessary for biological activity.

Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Consequently, kinase inhibitors are a major class of therapeutic drugs. ed.ac.uk The pyrimidine scaffold is a key component of many ATP-competitive kinase inhibitors. guidechem.com

The compound this compound is a pivotal intermediate in the synthesis of potent kinase inhibitors. guidechem.com Its precursor, 5-bromo-2,4-dichloropyrimidine (B17362), is a common starting point for the synthesis of complex kinase inhibitors like those targeting Bcr-Abl and cyclin-dependent kinases (CDKs). ed.ac.ukresearchgate.netarabjchem.org A typical synthetic route involves the selective amination of 5-bromo-2,4-dichloropyrimidine at the C4 position to yield 4-amino-5-bromo-2-chloropyrimidine (B1273702). guidechem.com This intermediate then undergoes further functionalization. For instance, the remaining chlorine at C2 can be displaced by another amine, and the bromine at C5 can be modified via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to build the complex structures required for potent and selective kinase inhibition. ed.ac.ukresearchgate.net This stepwise approach allows for the systematic construction of libraries of potential inhibitors for structure-activity relationship (SAR) studies.

Table 2: Key Synthetic Steps in Kinase Inhibitor Synthesis

| Precursor | Reaction Type | Position | Subsequent Reaction | Target Class |

|---|---|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine | Nucleophilic Aromatic Substitution (SNAr) | C4 (with NH₃) | SNAr at C2 | Tyrosine Kinase Inhibitors |

| This compound | Nucleophilic Aromatic Substitution (SNAr) | C2 (with amines) | Suzuki Coupling at C5 | Bcr-Abl, CDK Inhibitors |

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. An ideal probe should be potent, selective, and possess a modifiable handle for introducing reporter tags (e.g., fluorophores, biotin) or for immobilization on a solid support. The structure of this compound is well-suited for the development of such probes.

The differential reactivity of the chloro and bromo groups provides orthogonal chemical handles for diversification. For example, the chlorine atom at C2 can be selectively displaced via an SNAr reaction, while the bromine atom at C5 is preserved for a subsequent metal-catalyzed cross-coupling reaction like a Suzuki or Buchwald-Hartwig coupling. This allows for the controlled, regioselective introduction of different fragments to explore the chemical space around a target protein's binding site. A structurally analogous compound, 2-amino-5-bromo-3-chloropyrazine, has been used to develop potent inhibitors for the mitotic kinase Nek2, demonstrating the power of this "orthogonally-functionalized" scaffold in generating compound libraries for detailed SAR and receptor-ligand interaction studies. nih.gov This strategy enables the systematic mapping of a binding pocket and the development of highly specific chemical probes.

The broader field of enzyme modulation research relies on the availability of diverse small molecules that can selectively interact with specific enzymes. Pyrimidine-based compounds are a rich source of enzyme modulators. The versatility of this compound allows chemists to generate a wide range of derivatives for screening against various enzyme targets.

The fused heterocyclic systems derived from this compound, such as pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, are known to modulate the activity of enzymes beyond protein kinases. nih.govekb.eg For example, triazolopyrimidine derivatives have been identified as potent anti-tubercular agents, suggesting they interact with essential enzymes within Mycobacterium tuberculosis. nih.gov By systematically modifying the substituents on the pyrimidine core or the fused rings, researchers can fine-tune the inhibitory profile and selectivity of these compounds. The ability to easily generate diverse libraries from a single, versatile intermediate like this compound accelerates the discovery of novel enzyme modulators for a wide range of therapeutic areas.

Contributions to Agrochemical and Material Science Research

The unique structural features of this compound make it a valuable building block in both agrochemical and material science research. The presence of reactive halogen atoms and an amino group allows for sequential and site-selective reactions, enabling the synthesis of diverse and complex molecular frameworks.

Intermediate in the Synthesis of Novel Agrochemical Frameworks

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, known for their broad spectrum of biological activities. guidechem.com this compound serves as a crucial starting material for the synthesis of novel pyrimidine-based compounds with potential applications as herbicides, fungicides, and insecticides. guidechem.com

Research has demonstrated that the amino group of this compound can be readily reacted with various sulfonyl and acid chlorides through nucleophilic substitution to yield a series of novel derivatives. researchgate.net For instance, a series of N-(5-bromo-2-chloropyrimidin-4-yl)benzenesulfonamide and N-(5-bromo-2-chloropyrimidin-4-yl)benzamide derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net

One notable derivative, N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide, has exhibited significant activity against pathogenic bacterial and fungal strains. researchgate.net This highlights the potential of using this compound as a scaffold to develop new and effective crop protection agents. The ability to introduce diverse functionalities onto the pyrimidine core allows for the fine-tuning of biological activity and the exploration of new structure-activity relationships.

Table 1: Examples of Agrochemical Frameworks Derived from this compound

| Derivative Name | Type of Derivative | Noted Biological Activity |

|---|---|---|

| N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide | Sulfonamide | Significant antibacterial and antifungal activity researchgate.net |

| N-(5-bromo-2-chloro-pyrimidin-4-yl)benzamide | Amide | Investigated for antimicrobial properties researchgate.net |

Building Blocks for Functional Materials

The application of this compound extends beyond agrochemicals into the realm of material science. Its rigid heterocyclic core and multiple reactive sites make it an attractive candidate for the construction of functional materials with tailored properties.

Metal-Organic Framework Ligands:

While direct synthesis of Metal-Organic Frameworks (MOFs) using this compound is an emerging area, the principles of MOF design suggest its high potential. MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound can act as coordination sites for metal ions. Furthermore, the bromo and chloro substituents provide opportunities for post-synthetic modification, allowing for the introduction of other functional groups to tune the properties of the resulting MOF, such as its porosity, stability, and selectivity for gas adsorption.

Fluorescent Probes:

The development of fluorescent probes for sensing and imaging is a significant area of material science. While research specifically detailing the use of this compound for this purpose is limited, its chemical functionalities are well-suited for the synthesis of such probes. The pyrimidine core can serve as the basis of a fluorophore, and the reactive halogen atoms allow for the attachment of various recognition moieties or groups that can modulate the fluorescence properties in response to specific analytes or environmental changes. For example, the bromine atom can be utilized in cross-coupling reactions, a common strategy for constructing complex fluorescent molecules. This adaptability makes this compound a promising platform for the design of novel fluorescent sensors.

Structure Reactivity Relationship Srr Studies and Design Principles in Pyrimidine Chemistry

Electronic and Steric Effects of Halogen and Amino Substituents on Pyrimidine (B1678525) Reactivity

The reactivity of the pyrimidine ring in 4-bromo-2-chloropyrimidin-5-amine is governed by the electronic and steric properties of its substituents: the bromo, chloro, and amino groups. The nitrogen atoms within the pyrimidine ring are inherently electron-withdrawing, rendering the ring electron-deficient. This deficiency is further modulated by the attached functional groups.

A study on 2-sulfonylpyrimidines demonstrated that introducing electron-withdrawing groups (EWGs) accelerates reaction rates, while electron-donating groups (EDGs) slow them down. acs.org This principle is directly applicable to this compound, where the halogens act as EWGs and the amino group as an EDG. The position of these substituents also plays a crucial role; for instance, substitution at the 5-position of 2-sulfonylpyrimidines was found to have the most significant impact on reactivity. acs.org

The steric bulk of the substituents also influences reactivity. While chlorine and bromine are of moderate size, their presence, along with the amino group, can hinder the approach of reagents to adjacent positions, thereby affecting reaction rates and regioselectivity.

Regioselectivity and Site-Selectivity in Multisubstituted Pyrimidine Transformations

Nucleophilic substitution is a more common reaction pathway for halopyrimidines. The chlorine atom at the C2 position and the bromine atom at the C4 position are susceptible to displacement by nucleophiles. The relative reactivity of these two leaving groups depends on the reaction conditions and the nature of the nucleophile. For instance, in the synthesis of 4-amino-5-bromo-2-chloropyrimidine (B1273702) from 5-bromo-2,4-dichloropyrimidine (B17362), the chlorine at the 4-position is selectively replaced by an amino group. guidechem.com This suggests that the C4 position is more activated towards nucleophilic attack than the C2 position in this specific precursor.

Studies on related pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, have shown excellent regioselectivity in halogenation reactions, with substitution occurring exclusively at the C3 position. nih.gov This highlights the directing influence of the fused ring system and existing substituents. In the case of this compound, the amino group is expected to strongly influence the regioselectivity of further substitutions.

Influence of Conformational Dynamics on Chemical Behavior

While the pyrimidine ring itself is planar, the substituents can exhibit conformational flexibility, which can impact the molecule's chemical behavior. researchgate.net The orientation of the amino group and its potential for hydrogen bonding can influence the molecule's crystal packing and its interactions in solution. researchgate.net

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the reactivity and reaction mechanisms of complex molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. DFT calculations can provide insights into parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for predicting reactivity. ijcce.ac.irjchemrev.comjournalijar.com For instance, a lower LUMO energy indicates a higher reactivity towards nucleophiles. journalijar.com

DFT calculations have been successfully employed to study the electronic properties of various pyrimidine derivatives, helping to rationalize their observed reactivity and absorption spectra. ijcce.ac.irjournalijar.comresearchgate.net Theoretical calculations on related systems have shown good agreement with experimental results, validating the use of these methods for predicting chemical behavior. ijcce.ac.irjchemrev.com

A study on triazolo[1,5-a]pyrimidine derivatives used DFT to show that a compound containing a nitro group (an EWG) had the lowest LUMO energy and was therefore the most reactive. journalijar.com Similar calculations for this compound would be invaluable in quantifying the electronic effects of its substituents and predicting its reactivity in various transformations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, including their conformational changes. nih.govbonvinlab.org By simulating the movement of atoms over time, MD can provide a detailed picture of the conformational landscape of a molecule and how it influences its interactions with other molecules. bonvinlab.orgyoutube.com

For a molecule like this compound, MD simulations could be used to explore the rotational freedom of the amino group and its potential intramolecular and intermolecular hydrogen bonding patterns. This information is crucial for understanding its behavior in different environments, such as in solution or when binding to a protein. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Synthesis

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the structural features of molecules and their chemical reactivity. nih.gov By developing a QSRR model, it becomes possible to predict the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts. chromatographyonline.commdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography for Precise Structural Determination

Analysis of Molecular Geometry and Planarity of the Pyrimidine (B1678525) Ring

A key feature of interest in the analysis of pyrimidine-based compounds is the geometry and planarity of the heterocyclic ring. For halogenated pyrimidine derivatives, the pyrimidine ring is expected to be essentially planar. X-ray diffraction analysis would allow for the calculation of the root-mean-square (r.m.s.) deviation of the ring atoms from a mean plane. In closely related isomers, this deviation is typically very small, confirming the aromatic nature and rigidity of the pyrimidine core. The substituents—bromo, chloro, and amino groups—would be located in the plane of the ring, and their precise bond distances and angles relative to the ring would be determined.

Elucidation of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The presence of an amino group and halogen atoms on the pyrimidine ring makes 4-Bromo-2-chloropyrimidin-5-amine a prime candidate for engaging in significant intermolecular interactions. X-ray crystallography is unparalleled in its ability to map these non-covalent interactions within the crystal lattice.

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as acceptors. This typically leads to the formation of N-H···N hydrogen bonds, which are crucial in dictating the assembly of molecules in the solid state.

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds, where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site, such as a nitrogen atom on an adjacent molecule. The investigation of the distances and angles of these interactions would reveal their presence and strength.

These interactions are fundamental to the field of crystal engineering, as they guide the self-assembly of molecules into predictable, ordered structures.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Advanced 1H, 13C, and Heteronuclear NMR Techniques for Complex Derivatives

For a molecule like this compound, one-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental structural information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the amino (-NH₂) protons and the lone aromatic proton on the pyrimidine ring. The chemical shift of these protons provides insight into their electronic environment, which is heavily influenced by the adjacent electron-withdrawing halogen and nitrogen atoms.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the pyrimidine ring. The chemical shifts would be characteristic of their position relative to the nitrogen atoms and the halogen and amino substituents.

The table below summarizes the expected NMR data based on the structure of the compound.

| Nucleus | Type of Signal | Expected Chemical Shift (ppm) |

| ¹H | Aromatic CH | Varies |

| ¹H | Amine NH₂ | Varies |

| ¹³C | C-Cl | Varies |

| ¹³C | C-Br | Varies |

| ¹³C | C-NH₂ | Varies |

| ¹³C | C-H | Varies |

2D NMR Methods (COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, it would primarily be used to confirm the identity of the single aromatic proton if other protons were present on substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signal to its corresponding carbon signal in the pyrimidine ring.

Through the combined application of these advanced spectroscopic and crystallographic methods, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of synthesized compounds like this compound and for monitoring the progress of chemical reactions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of this compound (C₄H₃BrClN₃) can be calculated by summing the exact masses of its constituent isotopes. The presence of bromine and chlorine, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a characteristic isotopic cluster in the mass spectrum, providing definitive confirmation of the presence of these halogens.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

| C₄H₃⁷⁹Br³⁵ClN₃ | [M]+ | 206.9199 | 100.0 |

| C₄H₃⁸¹Br³⁵ClN₃ | [M+2]+ | 208.9178 | 97.7 |

| C₄H₃⁷⁹Br³⁷ClN₃ | [M+2]+ | 208.9170 | 32.5 |

| C₄H₃⁸¹Br³⁷ClN₃ | [M+4]+ | 210.9149 | 31.8 |

This data is predictive and based on theoretical isotopic abundances.

The accurate mass measurement from HRMS would allow for the unambiguous determination of the elemental formula, a crucial step in the characterization of a newly synthesized compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. While specific experimental MS/MS data for this compound is not available, a predicted fragmentation pathway can be proposed based on the known fragmentation of similar heterocyclic and halogenated compounds.

Upon ionization, the molecular ion of this compound would likely undergo fragmentation through several key pathways. The loss of the halogen substituents is a common fragmentation route for halogenated aromatic compounds. The pyrimidine ring itself can also undergo characteristic cleavages.

Table 2: Predicted Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Structural Interpretation |

| 206.9/208.9 | Br• | 127.9/129.9 | Loss of a bromine radical |

| 206.9/208.9 | Cl• | 171.9/173.9 | Loss of a chlorine radical |

| 206.9/208.9 | HCN | 180.9/182.9 | Loss of hydrogen cyanide from the pyrimidine ring |

| 127.9/129.9 | HCN | 101.9/103.9 | Subsequent loss of hydrogen cyanide |

This data represents a predictive analysis of potential fragmentation pathways.

Analysis of these fragmentation patterns would allow researchers to piece together the structure of the molecule, confirming the arrangement of the amine, bromo, and chloro substituents on the pyrimidine core.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide a detailed fingerprint of the molecular structure.

The IR and Raman spectra of this compound would be characterized by vibrational modes associated with the pyrimidine ring, the amine group, and the carbon-halogen bonds. The presence of the amino group attached to the pyrimidine ring is expected to manifest as N-H stretching vibrations in the higher energy region of the IR spectrum, typically between 3500 and 3200 cm⁻¹ mdpi.com. The characteristic absorptions of the pyrimidine ring are expected to appear as medium or weak bands in the 1600–1400 cm⁻¹ region mdpi.com.

Table 3: Predicted Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (amine) | Asymmetric & Symmetric Stretch | 3450 - 3300 | Weak |

| N-H (amine) | Scissoring | 1650 - 1580 | Medium |

| C=N (pyrimidine) | Ring Stretch | 1600 - 1550 | Strong |

| C=C (pyrimidine) | Ring Stretch | 1550 - 1450 | Strong |

| C-Cl | Stretch | 800 - 600 | Medium |

| C-Br | Stretch | 650 - 500 | Strong |

This data is predictive and based on characteristic vibrational frequencies of functional groups and related molecules.

The C-Cl and C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum. Due to their heavier masses, these bonds vibrate at lower frequencies, and their signals can be useful for confirming the presence of the halogens. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine ring and the C-Br bond, which often give rise to strong Raman signals researchgate.netresearchgate.net. By comparing the experimental IR and Raman spectra with established correlation charts and data from similar structures, a detailed assignment of the vibrational modes can be achieved, providing a comprehensive structural confirmation of this compound.

Future Directions and Emerging Research Avenues for 4 Bromo 2 Chloropyrimidin 5 Amine

Development of Eco-Friendly and Sustainable Synthetic Processes

The future of chemical manufacturing hinges on the development of environmentally benign and sustainable synthetic methods. For 4-bromo-2-chloropyrimidin-5-amine and its derivatives, research is moving beyond traditional synthetic routes that may involve harsh conditions or generate significant waste.

Key areas of development include:

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. nih.gov Adapting the synthesis of this compound to flow reactors could enhance safety, scalability, and efficiency, representing a significant step towards sustainable industrial production.

Green Solvents and Catalysts: Research is increasingly focused on replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. Furthermore, the use of recoverable and reusable catalysts, such as solid-supported metal catalysts or organocatalysts, will be crucial in minimizing the environmental footprint of pyrimidine (B1678525) synthesis.

Atom Economy: Future synthetic strategies will be designed to maximize the incorporation of atoms from the starting materials into the final product. This involves favoring addition reactions over substitution reactions and designing pathways that minimize the formation of byproducts. A reported synthesis starting from 5-bromo-2,4-dichloropyrimidine (B17362) under mild conditions provides a foundation for further optimization towards greater atom economy. guidechem.com

Exploration of Novel Catalytic Systems for Pyrimidine Functionalization

The functionalization of the pyrimidine core is central to creating novel derivatives with desired properties. While classical nucleophilic substitution is common, modern catalysis offers more precise and versatile tools. jocpr.com The this compound molecule is particularly well-suited for such advancements, with its two distinct halogen atoms serving as handles for cross-coupling reactions and the amino group potentially directing C-H functionalization.

Future research will likely concentrate on:

Transition-Metal-Catalyzed Cross-Coupling: Expanding the scope of palladium, nickel, and copper-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) will enable the introduction of a wide array of substituents at the C2 (chloro) and C5 (bromo) positions. nih.govmdpi.com This allows for the systematic construction of libraries of compounds for screening in drug discovery and materials science.

C-H Functionalization: A major goal in modern synthetic chemistry is the direct functionalization of carbon-hydrogen bonds. researchgate.net Research into transition-metal-catalyzed C-H activation at the C6 position of the pyrimidine ring would provide a novel and efficient way to introduce new functional groups without pre-functionalization, significantly streamlining synthetic routes.

Photoredox Catalysis: Light-driven photoredox catalysis operates under mild conditions and can enable unique chemical transformations that are difficult to achieve with traditional thermal methods. nih.gov Exploring photoredox-mediated reactions for the functionalization of this compound could unlock new reactivity patterns and provide access to novel chemical space.

| Catalytic System | Potential Application on this compound | Reference |

| Palladium/Phenanthroline | C-H arylation at the C6 position. | nih.gov |

| Nickel Complexes | Dehydrogenative coupling and functionalization. | mdpi.com |

| Copper Catalysts | Cycloaddition and tandem reactions for building complex scaffolds. | mdpi.com |

| Photoredox Catalysts | Enabling novel transformations under mild, light-driven conditions. | nih.gov |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical research is conducted. researchgate.net For a molecule like this compound, these computational tools can accelerate discovery and development significantly.

Emerging applications include:

Reaction Outcome Prediction: ML models, trained on vast datasets of chemical reactions, can predict the most likely products, yields, and side reactions for the functionalization of this compound under various conditions. eurekalert.orgnih.gov This predictive power saves time and resources by prioritizing experiments with the highest probability of success.

Synthesis Planning: Retrosynthesis AI tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound. These algorithms can identify creative and non-intuitive pathways that might be overlooked by human chemists.

Process Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore complex reaction spaces to identify the optimal conditions (e.g., temperature, solvent, catalyst loading, residence time in flow reactors) for maximizing yield and minimizing cost. nih.gov This is especially valuable for scaling up the production of key intermediates or final products. Researchers have already demonstrated how ML can be used to optimize reactions by analyzing data from in-situ sensors that monitor variables like color and temperature. chemai.io

Discovery of Undiscovered Chemical Transformations and Reactivity Patterns

While the bromo, chloro, and amino groups are the most apparent reactive sites, the full reactive potential of this compound is likely yet to be realized. Future research will delve into uncovering more subtle and novel reactivity.

Avenues for exploration include:

Selective Functionalization: Developing highly selective methods to differentiate between the C2-Cl and C5-Br bonds is a key challenge. Uncovering catalysts or reaction conditions that allow for the exclusive transformation of one halogen in the presence of the other would provide unparalleled control in multi-step syntheses.

Utilizing the Pyrimidine Ring Itself: Beyond its role as a scaffold, the pyrimidine ring can participate in various reactions. Research into its participation in cycloaddition reactions, ring-opening transformations, or rearrangements could lead to the discovery of entirely new molecular skeletons.

Radical Chemistry: The generation of radical species can lead to unique bond formations. wikipedia.org Investigating radical-mediated reactions, such as those initiated by radical SAM enzymes or photoredox catalysts, could functionalize typically unreactive positions on the molecule, like the C-H bond, opening up new avenues for derivatization. wikipedia.org

Synergistic Applications with Other Disciplines of Chemical Science

The true value of a versatile building block like this compound is realized through its application in interdisciplinary research, bridging synthetic chemistry with biology, medicine, and materials science. ucsb.edu

Future synergistic applications are anticipated in:

Medicinal Chemistry and Chemical Biology: Pyrimidine derivatives are privileged scaffolds in drug discovery, known to exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy and as anti-inflammatory agents. guidechem.commdpi.comrsc.org this compound is an ideal starting point for fragment-based drug discovery (FBDD), where it can be elaborated into potent and selective inhibitors of therapeutic targets like Janus kinase 3 (JAK3). acs.org

Materials Science: The rigid, aromatic structure of the pyrimidine ring, combined with its multiple sites for functionalization, makes it an attractive component for advanced materials. Derivatives could be incorporated into metal-organic frameworks (MOFs) for gas storage or catalysis, or into organic semiconductors for electronic applications.

Bioconjugation and Chemical Probes: By attaching fluorescent dyes or affinity tags through its functional groups, derivatives of this compound can be transformed into chemical probes to study biological processes within cells, contributing to a deeper understanding of molecular biology. nih.govacs.org

| Interdisciplinary Field | Synergistic Application of this compound Derivatives | Reference |

| Medicinal Chemistry | Synthesis of kinase inhibitors (e.g., for cancer) and anti-inflammatory agents. | guidechem.commdpi.comrsc.org |

| Fragment-Based Drug Discovery | Use as a core fragment for elaboration into potent and selective drug candidates. | acs.org |

| Materials Science | Development of novel polymers, metal-organic frameworks (MOFs), and organic electronic materials. | ucsb.edu |

| Chemical Biology | Creation of chemical probes and bioconjugates for studying cellular mechanisms. | nih.govacs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-chloropyrimidin-5-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid at 273 K for 6 hours. Key optimization parameters include:

-

Temperature control : Maintaining 273 K minimizes side reactions.

-

Purification : Recrystallization from acetonitrile yields 90% pure product .

-

Alternative approaches : Catalytic hydrogenation or milder reducing agents (e.g., NaBH₄ with catalysts) could reduce nitro groups while preserving halogens.

Table 1: Synthesis Parameters

Parameter Condition Starting Material 5-Bromo-2-chloro-4-nitropyrimidine Reducing Agent SnCl₂·2H₂O (0.012 mol) Solvent HCl (30 mL) Reaction Time 6 hours Purification Acetonitrile recrystallization Yield 90%

Q. What spectroscopic techniques are recommended for confirming the identity and purity of this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., aromatic protons, NH₂ signals).

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Br/C-Cl vibrations (600-800 cm⁻¹).

- Mass Spectrometry (GC-MS/LC-MS) : Verify molecular ion peaks (m/z ≈ 206.92 for [M+H]⁺) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .